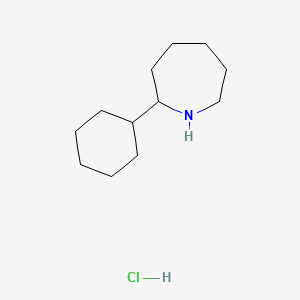

2-Cyclohexylazepane hydrochloride

Description

Contextualizing the Azepane Moiety in Chemical Science

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a foundational structural motif in the vast field of chemical science. researchgate.net Unlike its smaller five- and six-membered counterparts (pyrrolidines and piperidines), the seven-membered azepane ring possesses greater conformational flexibility. lifechemicals.com This flexibility allows it to adopt various low-energy conformations, which can be crucial for its interaction with biological targets. lifechemicals.compsu.edu

Azepane and its derivatives are not mere laboratory curiosities; they are integral components of numerous natural products and pharmacologically active molecules. researchgate.netresearchgate.net A well-known example is the fungal metabolite balanol, which contains an azepane core and is recognized as a protein kinase inhibitor. lifechemicals.com The prevalence of this scaffold in bioactive compounds has cemented its importance and spurred continuous research into its properties and synthesis. researchgate.net

Significance and Research Rationale for 2-Cyclohexylazepane (B1351857) Hydrochloride in Academic Inquiry

The academic interest in 2-Cyclohexylazepane hydrochloride stems from its unique combination of structural features, making it a valuable building block in organic synthesis. The molecule consists of three key components:

The Azepane Ring: Provides a flexible, three-dimensional nitrogen-containing scaffold. lifechemicals.com

The Cyclohexyl Group: A non-polar, bulky substituent at the 2-position which adds significant lipophilicity. This feature can be instrumental in influencing how the molecule or its derivatives interact with biological systems.

The Hydrochloride Salt: This ionic form significantly enhances the compound's solubility in water and other polar protic solvents, a practical advantage for conducting and purifying reactions in a laboratory setting.

The primary rationale for its academic investigation is to utilize it as a synthetic intermediate. Researchers can modify the azepane nitrogen or use the existing stereocenter at the 2-position as a handle for constructing more complex and potentially bioactive molecules. whiterose.ac.uk The interplay between the flexible azepane and the rigid cyclohexyl group presents an interesting case for conformational analysis and its influence on reactivity.

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Data |

| CAS Number | 1315367-47-5 accelachem.com |

| Molecular Formula | C12H24ClN |

| Molecular Weight | 217.78 g/mol |

| Appearance | Solid (Typical) |

| Solubility | Soluble in water |

Overview of Current Research Frontiers in Azepane Chemistry

The field of azepane chemistry is dynamic and continually evolving. A major frontier is the development of novel, efficient, and stereoselective synthetic methods to create substituted azepanes. researchgate.net Key approaches include:

Ring-closing reactions: Forming the seven-membered ring from an acyclic precursor. researchgate.net

Ring-expansion reactions: Expanding a smaller cyclic compound, like a piperidine (B6355638), into an azepane. researchgate.net

Domino and Multicomponent Reactions: Atom-economical strategies that form multiple bonds in a single operation to rapidly build molecular complexity. researchgate.net

Another significant research area is the incorporation of the azepane scaffold into molecules designed for therapeutic purposes. Scientists are exploring azepane derivatives for a wide range of biological activities. nih.govtandfonline.com Furthermore, advanced computational and analytical methods are being employed to study the conformational behavior of azepanes, seeking to understand how the ring's shape influences its function—a critical aspect of modern drug design. acs.org

Objectives and Scope of the Academic Investigation Pertaining to this compound

The academic investigation of this compound is primarily foundational. The objectives are centered on its role as a chemical entity rather than a final product with a specific application. Key goals include:

Synthesis and Purification: Developing and optimizing synthetic routes to produce the compound in good yield and high purity. whiterose.ac.uk

Structural Characterization: Unambiguously confirming its molecular structure using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Reactivity Studies: Exploring its chemical reactivity, for instance, by performing reactions at the nitrogen atom or using it as a nucleophile.

Use as a Synthetic Building Block: Demonstrating its utility by incorporating it into the synthesis of larger, more complex target molecules. whiterose.ac.uk

The scope of this research is confined to the laboratory. It aims to provide the chemical community with a well-characterized, accessible building block, thereby enabling further discovery and innovation in areas that utilize the azepane scaffold.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXHYWYTZOHBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohexylazepane Hydrochloride and Analogues

Exploration of Novel Synthetic Routes and Strategies for Azepane Ring Construction

The synthesis of the azepane framework is a significant challenge in organic chemistry due to the entropic and enthalpic barriers associated with forming a seven-membered ring. nih.gov Researchers have developed a multitude of strategies to overcome these hurdles, ranging from ring expansions and cyclizations to dearomative methods.

One prominent strategy is the intramolecular hydroamination of alkynic sulfonamides, which can be catalyzed by gold complexes to achieve a 7-exo-dig cyclization, yielding tetrahydroazepine derivatives. beilstein-journals.org Another approach involves the dearomative ring expansion of nitroarenes. This photochemical method uses blue light to convert a six-membered nitroarene into a seven-membered 3H-azepine intermediate, which is then hydrogenated to the saturated azepane ring. nih.govmanchester.ac.uk This two-step process provides access to complex azepanes from simple starting materials. nih.gov

Ring expansion of smaller, more readily available piperidine (B6355638) rings also serves as a viable route to azepane derivatives. rsc.org Furthermore, tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of functionalized allenynes, provide an efficient pathway to functionalized azepines. nih.govmdpi.com Other notable methods include silyl-aza-Prins cyclizations of allylsilyl amines and carbonylative cyclizations of cyclopropylmethylamides. acs.orgbris.ac.uk

Stereoselective Synthesis Approaches for 2-Cyclohexylazepane (B1351857) Hydrochloride

Controlling the stereochemistry during the synthesis of substituted azepanes is crucial for their application in drug discovery. Several stereoselective approaches have been developed that could be applied to the synthesis of specific enantiomers or diastereomers of 2-Cyclohexylazepane.

A powerful method involves the chemoenzymatic synthesis using imine reductase (IRED) biocatalysts. bohrium.comrsc.org This approach can achieve enantioselective reduction of cyclic imines to produce chiral 2-aryl azepanes with excellent enantiomeric ratios. bohrium.com Another strategy is the asymmetric reductive amination (ARA) of bridged biaryl derivatives, which utilizes an Iridium catalyst with a chiral phosphine (B1218219) ligand (ZhaoPhos) to produce dibenz[c,e]azepines with both central and axial chirality in up to 97% enantiomeric excess (ee). rsc.org

For heavily hydroxylated azepanes, a key strategy is the osmium-catalyzed tethered aminohydroxylation. This method installs a new C-N bond with complete regio- and stereocontrol, leading to the formation of pentahydroxyazepane iminosugars after a subsequent intramolecular reductive amination. acs.orgnih.gov Additionally, the use of chiral auxiliaries like (-)-sparteine (B7772259) in mediating asymmetric lithiation-conjugate addition reactions allows for the synthesis of polysubstituted azepanes with high diastereo- and enantioselectivity. thieme-connect.de

Development of Efficient Catalytic Systems for Azepane Ring Formation

The development of efficient catalysts is paramount for the practical synthesis of azepanes. A variety of transition metal-based catalytic systems have been shown to be effective.

Gold Catalysis: Gold(I) complexes, particularly with bulky phosphine ligands like triethynylphosphine or (2-biphenyl)di-tert-butylphosphine, are effective in catalyzing the intramolecular hydroamination of alkynes and cascade reactions to form azepine frameworks. beilstein-journals.orgcore.ac.uk

Copper Catalysis: Cationic Copper(I) complexes, such as Cu(MeCN)₄PF₆, have proven to be competent catalysts for the tandem amination/cyclization of allenynes, leading to trifluoromethyl-substituted azepine derivatives. nih.govmdpi.com

Iridium and Rhodium Catalysis: Iridium complexes, paired with chiral ligands, are central to the asymmetric reductive amination for producing enantioenriched dibenz[c,e]azepines. rsc.org Rhodium catalysts have been employed in carbonylative cyclizations to form azepane-2,7-diones. bris.ac.uk

Palladium and Platinum Catalysis: Heterogeneous catalysts like Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are used synergistically for the hydrogenation step in the dearomative ring expansion of nitroarenes to produce polysubstituted azepanes. manchester.ac.uk

Indium Catalysis: Lewis acids such as Indium(III) chloride (InCl₃) have been shown to efficiently catalyze the silyl-aza-Prins cyclization to produce trans-azepanes with high yields and diastereoselectivity. acs.org

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Gold(I) Complexes | Intramolecular Hydroamination | Enables 7-exo-dig cyclization of alkynic sulfonamides. | beilstein-journals.org |

| Copper(I) Complexes | Tandem Amination/Cyclization | Effective for fluorinated allenynes to form functionalized azepines. | nih.govmdpi.com |

| Iridium-Chiral Ligand | Asymmetric Reductive Amination | Produces chiral dibenz[c,e]azepines with high enantioselectivity. | rsc.org |

| PtO₂ and Pd/C | Hydrogenation | Used in the final step of dearomative ring expansion of nitroarenes. | manchester.ac.uk |

| InCl₃ | Silyl-aza-Prins Cyclization | Provides high yields and diastereoselectivity for trans-azepanes. | acs.org |

| Osmium Tetroxide | Tethered Aminohydroxylation | Achieves stereoselective synthesis of polyhydroxylated azepanes. | acs.orgnih.gov |

Strategies for Functionalization and Derivatization of the Azepane Scaffold

Once the azepane ring is constructed, its further functionalization is often necessary to explore structure-activity relationships. Various strategies have been developed to introduce diverse functional groups onto the azepane scaffold.

Late-stage oxidation provides a route to access densely functionalized oxo-azepines. mdpi.com For instance, hydroboration of tetrahydroazepines followed by oxidation can yield regioisomeric azepanols and the corresponding oxo-azepanes. mdpi.com Reductive cross-coupling reactions, catalyzed by cobalt, allow for the connection of α-bromo enones with cyclic α-bromo enamides, providing access to azepanes bearing complex substituents like benzotropone derivatives. rsc.org

Palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles is another powerful tool for synthesizing functionalized azepanes under mild conditions. researchgate.net For direct C-H functionalization, organolithium chemistry has been employed. The use of n-BuLi allows for the lithiation of N-Boc-2-phenylazepane, which can then be trapped with various electrophiles to yield novel α-substituted derivatives. whiterose.ac.uk Additionally, acylhydrazone moieties have been introduced by condensing azepane-containing hydrazides with aldehydes, leading to novel derivatives with potential biological activities. nih.gov

Synthesis of Structurally Diverse 2-Cyclohexylazepane Derivatives for Research Purposes

The synthetic methodologies described above have enabled the creation of a wide array of structurally diverse azepane derivatives for research. These analogues are crucial for probing biological systems and developing new therapeutic agents.

Examples of synthesized derivatives include:

Fluorinated Azepines: Prepared via Cu(I)-catalyzed tandem amination/cyclization, these compounds are of interest due to the unique properties conferred by fluorine in medicinal chemistry. nih.govmdpi.com

Polyhydroxylated Azepanes: Synthesized using methods like osmium-catalyzed tethered aminohydroxylation, these iminosugar analogues are important for studying enzyme inhibition. acs.orgnih.gov

Azepane-Fused Heterocycles: Gold-catalyzed cascade reactions have been used to create bicyclic systems like pyrrolo[1,2-a]azepines. core.ac.uk

Drug Analogues: The dearomative ring expansion strategy has been explicitly used to synthesize azepane analogues of known piperidine-based drugs, effectively exploring new three-dimensional chemical space. nih.gov

Tryptophan-Derived Azepanes: Novel derivatives containing both azepine and acylhydrazone moieties have been synthesized from L-tryptophan to explore new antiviral agents. nih.gov

| Derivative Class | Synthetic Method | Purpose/Significance | Reference |

|---|---|---|---|

| CF₃-Containing Azepines | Cu(I)-Catalyzed Tandem Amination/Cyclization | Exploration of fluorinated pharmacophores. | nih.govmdpi.com |

| Polyhydroxyazepanes (Iminosugars) | Osmium-Catalyzed Tethered Aminohydroxylation | Glycosidase inhibitor research. | acs.orgnih.gov |

| Azepane Analogues of Drugs | Dearomative Ring Expansion of Nitroarenes | Exploring new chemical space for drug discovery. | nih.gov |

| Pyrrolo[1,2-a]azepines | Gold(I)-Catalyzed Cascade Reaction | Synthesis of complex alkaloid-type structures. | core.ac.uk |

| Oxo-azepines | Late-Stage Oxidation of Tetrahydroazepines | Access to densely functionalized scaffolds. | mdpi.com |

Optimization of Reaction Conditions and Process Parameters in Academic Synthesis

The successful synthesis of complex molecules like 2-cyclohexylazepane hydrochloride and its analogues often relies on the meticulous optimization of reaction conditions. In an academic setting, this involves systematically varying parameters to maximize yield, selectivity, and efficiency.

For the gold-catalyzed cyclization of alkynic sulfonamides, optimization involved screening different gold complexes and solvents, with [Au(NTf₂)(L1)] in CH₂Cl₂ at 25 °C emerging as the optimal system for certain substrates. beilstein-journals.org In the development of asymmetric cyclization of yne-methylenecyclopropanes, a thorough screening of catalyst counter-anions and solvents was crucial. It was found that a hexafluoroantimonate anion (SbF₆⁻) with toluene (B28343) as the solvent provided the best yield (96%) and enantioselectivity (96% ee). pku.edu.cn

The optimization of the Cu(I)-catalyzed tandem amination/cyclization involved adjusting the catalyst loading, temperature, and stoichiometry of the amine. The optimal conditions were found to be 10 mol% of the catalyst in dioxane at 70 °C for 6 hours. mdpi.com Similarly, in developing carbonylative cyclizations, additives such as specific amides and carboxylic acids were identified as beneficial, along with an improved reaction setup, to enable the cyclization of challenging substrates. bris.ac.uk These examples highlight that a systematic approach to optimizing solvent, temperature, catalyst structure, and additives is a critical component of developing novel and efficient synthetic methodologies in academic research.

Sophisticated Analytical Methodologies for Research on 2 Cyclohexylazepane Hydrochloride

Development of Chromatographic Techniques for Research Applications

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. In the context of 2-Cyclohexylazepane (B1351857) hydrochloride research, various chromatographic methods are optimized to handle the specific properties of the analyte and the complexity of the sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-Cyclohexylazepane hydrochloride. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired separation and sensitivity.

A typical HPLC method for a hydrochloride salt like 2-Cyclohexylazepane would likely employ a reversed-phase column, such as a C18 column. psu.edujapsonline.com The mobile phase would be a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol (B129727). psu.eduresearchgate.net The pH of the buffer is a critical parameter to control the ionization state of the amine and ensure good peak shape and retention. For amine hydrochlorides, an acidic pH is often used to maintain the analyte in its protonated, more water-soluble form. japsonline.com

Method validation, as per International Council for Harmonisation (ICH) guidelines, is a critical step to ensure the reliability of the analytical data. japsonline.comresearchgate.net This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for a Related Compound (Cyclobenzaprine Hydrochloride) nih.gov

| Parameter | Condition |

| Column | C18 analytical column (Agilent) |

| Mobile Phase | Methanol: 0.01% Orthophosphoric acid (61:39 v/v) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 224 nm |

| Linearity Range | 5–25 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

This table presents data for a different hydrochloride compound and serves as an example of typical HPLC conditions.

Gas Chromatography (GC) Applications in Research Material Characterization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org For a compound like this compound, direct analysis by GC can be challenging due to its salt form and relatively low volatility. However, with appropriate sample preparation, GC can be a valuable tool.

One common approach is the derivatization of the amine to a more volatile form. edqm.eu This involves a chemical reaction to convert the non-volatile analyte into a derivative that is suitable for GC analysis. Alternatively, the free base form of 2-Cyclohexylazepane could be extracted from the hydrochloride salt and analyzed directly if it possesses sufficient volatility and thermal stability.

The choice of the GC column is crucial for achieving good separation. A capillary column with a suitable stationary phase, such as a base-deactivated polyethylene (B3416737) glycol phase, is often used for the analysis of amines to prevent peak tailing. unodc.org A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. unodc.org

Table 2: Exemplary GC Method Parameters for a Related Amine Compound (Allylamine) unodc.org

| Parameter | Condition |

| Column | DB-CAM (30 m × 0.53 mm × 1.0 μm) |

| Stationary Phase | Base-deactivated polyethylene glycol |

| Detector | Flame Ionization Detector (FID) |

| Limit of Detection (LOD) | 2 µg/g |

| Limit of Quantitation (LOQ) | 6 µg/g |

| Linearity Range | 6 µg/g to 148 µg/g |

| Correlation Coefficient | 0.9990 |

This table illustrates typical GC conditions for an amine and is not specific to this compound.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical power. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in the analysis of complex mixtures containing this compound or its related impurities.

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the identification of compounds based on their mass-to-charge ratio (m/z), providing a high degree of confidence in the identification of the target analyte and any related substances.

GC-MS provides structural information through the fragmentation pattern of the ionized molecule. bris.ac.uk The mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for identification. For a novel compound like 2-Cyclohexylazepane, the fragmentation pattern can be analyzed to deduce its structure.

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts

Spectroscopic techniques are fundamental for the elucidation and confirmation of the molecular structure of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For a molecule like 2-Cyclohexylazepane, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through Nuclear Overhauser Effect (NOE) experiments. ¹³C NMR would indicate the number of unique carbon atoms and their chemical nature (e.g., aliphatic, carbonyl).

While specific NMR data for this compound is not publicly available, data for the structurally similar compound, 1-Cyclohexylazepane-2,7-dione, provides valuable insight. mhlw.go.jp

Table 3: ¹H and ¹³C NMR Data for the Related Compound 1-Cyclohexylazepane-2,7-dione in CDCl₃ mhlw.go.jp

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 5.77 | br. s | - | NH |

| 3.78 | m | - | C5-H | |

| 2.11 | d | 7.0 | C3-H₂ | |

| 1.90 | m | - | 2 × C6-H₂ | |

| 1.68 | m | - | 2 × C7-H₂ | |

| 1.59 | m | - | C8-H₂ | |

| 1.37 | m | - | 2 × C7-H₂ | |

| 1.21–1.08 | m | - | 2 × C6-H₂, C8-H₂ | |

| 0.91 | m | - | C2-H | |

| 0.58 | m | - | 2 × C1-H₂ | |

| 0.17 | m | - | C1-H₂ | |

| ¹³C NMR | 171.6 | - | - | C4 |

| 48.0 | - | - | C5 | |

| 41.8 | - | - | C3 | |

| 33.3 | - | - | C6 | |

| 25.7 | - | - | C8 | |

| 24.9 | - | - | C7 | |

| 7.3 | - | - | C2 | |

| 4.7 | - | - | C1 |

Note: This data is for the related compound 1-Cyclohexylazepane-2,7-dione and is presented for illustrative purposes. mhlw.go.jp The numbering of atoms may differ for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, one would expect to see characteristic absorptions for N-H stretching (from the hydrochloride salt), C-H stretching (from the cyclohexyl and azepane rings), and C-N stretching. The IR spectrum of the related compound 1-Cyclohexylazepane-2,7-dione shows characteristic peaks at 3291 cm⁻¹ (N-H stretch), 2978 and 2852 cm⁻¹ (C-H stretches), and 1632 cm⁻¹ (C=O stretch, which would be absent in 2-Cyclohexylazepane). mhlw.go.jp

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. scholarsresearchlibrary.com The presence of chromophores, or light-absorbing groups, in a molecule will result in a characteristic UV-Vis spectrum. For a saturated compound like 2-Cyclohexylazepane, significant absorption in the standard UV-Vis range (200-800 nm) would not be expected unless a chromophoric impurity is present. The analysis is often performed in a suitable solvent like methanol or 0.1 N HCl. ijprajournal.com

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis in Research

Mass spectrometry (MS) stands as an indispensable tool in the structural elucidation of novel compounds, offering high sensitivity and specificity. For this compound, high-resolution mass spectrometry (HRMS), often performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) instruments, is crucial for precise mass determination. mdpi.com This technique provides a highly accurate mass measurement of the molecular ion, which allows for the confident determination of its elemental formula. mdpi.com

Beyond just determining the molecular weight, tandem mass spectrometry (MS/MS) is employed to investigate the compound's fragmentation patterns. In this process, the protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net The fragmentation pathway provides a structural fingerprint of the molecule.

For this compound, which belongs to the family of substituted cyclohexylamine (B46788) derivatives, characteristic fragmentation pathways can be predicted. nih.gov The protonated molecule would likely undergo cleavage events influenced by the azepane ring and the cyclohexyl substituent. Key fragmentation mechanisms for similar amine structures include α-cleavage adjacent to the nitrogen atom and the loss of neutral fragments. nih.govmiamioh.edu The analysis of these fragmentation patterns is critical for confirming the identity of the compound and for distinguishing it from structurally related analogues or impurities. researchgate.net

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Observed Value (Illustrative) | Mass Accuracy (ppm) | Elemental Formula |

| Protonated Molecule [M+H]⁺ | 200.1747 | 200.1745 | -1.0 | C₁₂H₂₆N |

This table illustrates the type of data obtained from HRMS analysis, where the observed mass closely matches the theoretical mass, confirming the elemental composition.

Table 2: Proposed Key Fragment Ions in MS/MS Analysis of this compound

| Proposed Fragment Ion | m/z (Illustrative) | Description of Neutral Loss |

| [M+H - C₆H₁₀]⁺ | 118.1277 | Loss of cyclohexene (B86901) via retro-Diels-Alder type reaction |

| [C₆H₁₁]⁺ | 83.0855 | Cyclohexyl cation resulting from cleavage of the C-N bond |

This table presents hypothetical, yet chemically plausible, fragment ions that would be expected during the MS/MS analysis of this compound, based on fragmentation patterns of similar structures.

Method Validation Parameters for Academic Research Purity and Identity

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process. ajrconline.orgcrsubscription.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ujpronline.com This is a mandatory requirement in regulated environments and a cornerstone of producing high-quality, reproducible scientific data. crsubscription.com The validation process evaluates several key parameters to ensure the method's performance is well-understood and controlled. ajrconline.org

Specificity and Selectivity in Analytical Systems for this compound

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Selectivity is the recommended term to express the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. iupac.org While the terms are often used interchangeably, specificity can be considered the ultimate goal of selectivity. iupac.org

In the context of analyzing this compound, a method's selectivity is demonstrated by showing that the signal measured for the analyte is not affected by potential interferents. chromatographyonline.com This is often achieved by spiking a sample containing the analyte with known impurities or related compounds and demonstrating that the analyte's peak is well-resolved and its quantification is unchanged. ich.org For chromatographic methods like HPLC, this would be shown by achieving baseline resolution between the analyte and any other components. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination for Research Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for the trace analysis of any compound. juniperpublishers.com The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. europa.eu The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eueurl-pops.eu

Several approaches are used to determine LOD and LOQ. juniperpublishers.comund.edu

Signal-to-Noise Ratio (S/N): This common approach involves comparing the signal from samples with known low concentrations of the analyte to the magnitude of the background noise. An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. juniperpublishers.comsepscience.com

Calibration Curve Method: The LOD and LOQ can also be calculated from the parameters of a calibration curve. The formulas used are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. und.edu

Table 3: Illustrative LOD and LOQ Determination via Calibration Curve for this compound

| Parameter | Value (Illustrative) |

| Slope of Calibration Curve (S) | 15,800 |

| Standard Deviation of the Intercept (σ) | 95 |

| Calculated LOD (ng/mL) | 0.020 |

| Calculated LOQ (ng/mL) | 0.060 |

This table provides an example of how LOD and LOQ values would be calculated from calibration curve data for a hypothetical analytical method.

Robustness and Reproducibility in Academic Analytical Protocols

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. chromatographyonline.com Robustness is evaluated during method development by intentionally varying parameters such as the pH of a mobile phase, column temperature, or flow rate and observing the effect on the results (e.g., peak resolution, retention time). chromatographyonline.comnih.gov

Reproducibility refers to the precision of the method between different laboratories, often assessed in collaborative studies. europa.eu A related term, intermediate precision, describes the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. europa.eu A robust and reproducible method ensures that the results generated are consistent and transferable, which is fundamental to the integrity of academic research. ujpronline.comresearchgate.net

Table 4: Parameters for a Robustness Study of an HPLC Method for this compound

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Column Temperature (°C) | 30 | 28 | 32 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Wavelength (nm) | 210 | 208 | 212 |

This table illustrates the deliberate variations in method parameters that would be tested to assess the robustness of an analytical protocol.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Cyclohexylazepane Derivatives

Theoretical Foundations and Computational Models for SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how modifications to a molecule's structure influence its biological activity. oncodesign-services.com The underlying principle is that the activity of a compound is directly related to its chemical structure, including its electronic properties, steric effects, and hydrophobicity. By systematically altering parts of a molecule and observing the corresponding changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing a mathematical correlation between the chemical structure and biological activity. nih.gov These models use statistical methods to relate numerical descriptors of a molecule's structure (e.g., physicochemical properties) to its observed activity. nih.govnih.gov

Several computational models are employed to facilitate SAR and QSAR analysis:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govneliti.com By simulating the interaction between azepane derivatives and their target protein, docking can help rationalize observed SAR data and predict the activity of new compounds. For instance, docking studies on azepine derivatives against the neuraminidase of H1N1 identified potential inhibitors based on their calculated binding energies. neliti.com

Machine Learning: These methods use algorithms to learn from existing SAR data and build predictive models. oncodesign-services.comuni-bonn.de By training on a dataset of compounds with known activities, machine learning models can predict the biological activity of novel molecules based solely on their chemical structure. oncodesign-services.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D models that relate the steric and electrostatic fields of molecules to their biological activity. mdpi.com These models provide a visual representation of where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, guiding further structural modifications. mdpi.com

These computational approaches are essential for processing and analyzing the large datasets generated in modern drug discovery, allowing researchers to move from initial hits to optimized lead compounds more efficiently. oncodesign-services.comuni-bonn.decsmres.co.uk

Ligand-Based and Receptor-Based Approaches to Structural Modulation of Azepane Derivatives

The structural modulation of azepane derivatives to enhance their biological activity is typically guided by two main computational strategies: ligand-based and receptor-based approaches. nih.gov

Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the biological target is unknown. nih.gov The analysis relies on the information derived from a set of known active and inactive molecules. nih.gov The fundamental assumption is that compounds with similar structures are likely to exhibit similar biological activities.

Key ligand-based techniques include:

Pharmacophore Modeling: This involves identifying the common 3D arrangement of essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are required for a molecule to be active. nih.gov This model then serves as a template to screen for new compounds or to guide the design of derivatives with improved activity.

3D-QSAR: As mentioned previously, methods like CoMFA and CoMSIA are powerful ligand-based tools. They require the alignment of a set of ligands, after which 3D fields are calculated to correlate with activity, providing insights for structural optimization. mdpi.com The Conformationally Sampled Pharmacophore (CSP) approach is a newer method that avoids the potential pitfalls of ligand alignment by considering multiple conformations. nih.gov

Receptor-Based (Structure-Based) Approaches: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based methods can be employed. nih.gov These approaches use the structural information of the target's binding site to design and optimize ligands.

The primary receptor-based technique is:

Molecular Docking: This method "docks" virtual libraries of compounds into the receptor's binding site and scores their potential interactions. neliti.com This allows for the prioritization of compounds for synthesis and testing. neliti.com It provides a detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the azepane derivative and the target, offering a rational basis for structural modifications. nih.gov

Both ligand- and receptor-based methods provide valuable, often complementary, information for the structural modulation of azepane derivatives, ultimately accelerating the discovery of new therapeutic agents. nih.gov

Impact of Substituent Effects on Azepane Scaffold Research Outcomes

The functionalization of the core azepane scaffold with various substituents is a key strategy for modulating its pharmacological properties. The nature, position, and orientation of these substituents can have a profound impact on a compound's potency, selectivity, and pharmacokinetic profile.

SAR studies on related cyclic amine structures illustrate the importance of substituent effects:

Nature of the Substituent: The electronic and steric properties of a substituent are critical. For example, in studies of arylcyclohexylamines, replacing a phenyl ring with a thienyl ring was found to increase activity, suggesting that the size and electronic nature of the aromatic ring are key determinants. nih.gov Similarly, studies on ketamine analogs showed that electron-withdrawing groups like CF3 and OCF3 often resulted in less effective compounds compared to substituents like chlorine. mdpi.com

Positional Isomerism: The location of a substituent on the scaffold can dramatically alter its effect. In a series of substituted ketamine esters, compounds with substituents at the 2- and 3-positions of the benzene (B151609) ring were generally more active than those substituted at the 4-position. mdpi.com This highlights the specific spatial requirements of the target's binding pocket.

Stereochemistry: The three-dimensional arrangement of atoms is crucial. The flexible seven-membered ring of the azepane scaffold allows for a unique spatial distribution of substituents. The diastereoselectivity of reactions used to introduce substituents, such as hydroxylation, can lead to regioisomeric products with significantly different biological activities. For instance, one constitutional isomer of a 2-oxo-azepine showed selective inhibition of a kinase, while another isomer exhibited only modest and non-selective inhibition.

A summary of substituent effects observed in related structures is presented in the table below.

| Scaffold/Series | Structural Modification | Impact on Activity | Reference |

| Arylcyclohexylamines | Replacement of phenyl ring with thienyl ring | Increased potency | nih.gov |

| Arylcyclohexylamines | Hydroxylation of the cyclohexyl ring | Decreased potency and efficacy | nih.gov |

| Ketamine Esters | Substitution at 2- and 3-positions vs. 4-position | 2- and 3-substituted compounds generally more active | mdpi.com |

| Ketamine Esters | Introduction of CF3 or OCF3 substituents | Provided fewer effective analogues | mdpi.com |

| Amidrazone Derivatives | 2-pyridyl substituent at R1 position | Crucial for antiproliferative activity | mdpi.com |

| Amidrazone Derivatives | 4-nitrophenyl or 4-methylphenyl at R2 position | Enhanced antiproliferative activity | mdpi.com |

These examples underscore that even minor changes to the substituents on a core scaffold can lead to significant differences in biological outcomes, a principle central to the optimization of azepane-based compounds.

Chemoinformatic Tools for Data Mining and SAR Elucidation

The elucidation of complex SAR from large datasets of chemical compounds is greatly facilitated by a variety of chemoinformatic tools. csmres.co.uk These computational methods are designed to process, analyze, and visualize chemical and biological data to uncover meaningful patterns that might not be apparent from manual inspection. uni-bonn.decsmres.co.uk

Several key chemoinformatic approaches are used in SAR analysis:

R-Group Analysis: This technique systematically analyzes chemical series by decomposing molecules into a common scaffold and variable substituent "R-groups." optibrium.com It allows researchers to visualize the impact of different substituents at specific positions on compound properties, helping to identify which modifications are most beneficial for activity. optibrium.com

Matched Molecular Pair (MMP) Analysis: This method identifies pairs of molecules that differ only by a single, small structural transformation. optibrium.com By analyzing many such pairs from a dataset, it's possible to quantify the effect of specific chemical changes (e.g., adding a methyl group, replacing a chlorine with a fluorine) on biological activity. This provides valuable information for lead optimization. optibrium.com

Clustering: This involves grouping chemically similar compounds together. optibrium.com Clustering can help to identify different chemical series within a large dataset from a high-throughput screen and analyze the SAR within each cluster. optibrium.com

Data Visualization Tools: Software platforms like Spotfire or StarDrop are used to create interactive visualizations of chemical data. csmres.co.ukoptibrium.com These tools can project compounds onto plots representing chemical and activity space, enabling researchers to visually identify trends and relationships between molecular properties and biological activity. csmres.co.ukoptibrium.com

The table below summarizes some of the chemoinformatic tools and their applications in SAR elucidation.

| Tool/Technique | Description | Application in SAR |

| R-Group Decomposition | Automatically breaks down a chemical series into a core scaffold and its substituents (R-groups). | Visualizes the impact of R-group variations on compound activity and properties. optibrium.com |

| Matched Molecular Pair Analysis | Identifies pairs of compounds differing by a single, defined structural transformation. | Assesses the effect of specific chemical modifications on biological activity to guide optimization. optibrium.com |

| Clustering | Groups compounds based on structural similarity or properties. | Identifies chemical series within diverse datasets and helps in analyzing SAR for different scaffolds. optibrium.com |

| Data Visualization | Uses interactive plots and graphs to explore relationships between chemical structures and biological data. | Facilitates the identification of trends, activity cliffs, and key SAR patterns. csmres.co.uk |

By leveraging these chemoinformatic tools, medicinal chemists can more effectively mine large compound datasets to extract actionable SAR information, leading to a more rational and efficient drug design process. csmres.co.uk

Prediction of Research-Relevant Molecular Interactions via SAR Models

A primary goal of developing SAR and QSAR models is to use them predictively to design new, unsynthesized compounds with improved properties. oncodesign-services.com Once a statistically robust model is established, it can serve as a powerful tool to forecast the biological activity and molecular interactions of novel derivatives of the 2-cyclohexylazepane (B1351857) scaffold.

Predictive applications of SAR models include:

Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds. uni-bonn.de Instead of synthesizing and testing thousands of molecules, researchers can use a validated model to predict their activity computationally, prioritizing a smaller, more promising set of candidates for synthesis.

Lead Optimization: 3D-QSAR models, such as CoMFA and CoMSIA, generate 3D contour maps that highlight regions where modifications to a lead compound are likely to increase or decrease activity. mdpi.com For example, a model might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while a hydrogen bond donor is preferred in another. This provides direct, actionable guidance for designing the next generation of analogs. mdpi.com

Understanding Binding Modes: When combined with receptor-based approaches, SAR models can help elucidate the specific molecular interactions that govern binding. Molecular docking simulations can propose a binding pose for a series of azepane derivatives. neliti.com The correlation between the predicted binding energies or interactions from docking and the experimentally observed SAR can validate the proposed binding mode and provide a deeper understanding of the key interactions (e.g., specific hydrogen bonds, hydrophobic contacts) that are critical for activity. nih.gov

For instance, a 3D-QSAR study on a series of selective ligands for the dopamine (B1211576) D3 receptor successfully developed predictive models that explained the importance of steric, electrostatic, and hydrophobic fields for binding affinity. mdpi.com Based on these models, new compounds were designed with predicted higher affinity. mdpi.com Similarly, molecular docking of azepine derivatives against a viral neuraminidase enzyme predicted binding energies (Cdocker energy) that allowed researchers to identify which compounds were expected to be most effective. neliti.com

By using SAR models to predict these research-relevant molecular interactions, scientists can focus their synthetic efforts on compounds with the highest probability of success, thereby reducing the time and cost associated with the drug discovery process. oncodesign-services.com

Computational Chemistry and Molecular Modeling Applications in 2 Cyclohexylazepane Hydrochloride Research

Molecular Docking Studies for Elucidating Binding Hypotheses with Research Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as 2-Cyclohexylazepane (B1351857) hydrochloride, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity.

In research involving azepane derivatives, molecular docking is crucial for generating initial binding hypotheses. For instance, in studies of azepane-based inhibitors, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. openaccessjournals.com For example, docking studies on 2-(trimethoxyphenyl)-thiazoles identified hydrogen bond interactions with key residues like Arg120, Tyr355, and Ser530 in the active site of cyclooxygenase (COX) enzymes. openaccessjournals.com Similarly, docking of dibenzo[b,f]azepine-5-carboxamide derivatives into the crystal structure of human trypsin has been used to evaluate their binding capacity and guide the selection of compounds for further screening. nih.gov

These studies provide a framework for how the binding of 2-Cyclohexylazepane hydrochloride to a specific research target could be investigated. The results, typically presented in terms of binding energy scores and a detailed map of intermolecular interactions, help to rationalize structure-activity relationships (SAR) and guide the design of more potent analogs.

Table 1: Example of Molecular Docking Results for Azepane Derivatives Against a Hypothetical Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.2 | Tyr150, Phe280 | π-π Stacking |

| Derivative B | -8.5 | Asp120, Ser122 | Hydrogen Bond |

| Derivative C | -7.8 | Leu205, Val208 | Hydrophobic |

This table is illustrative and compiled from typical data found in molecular docking studies of heterocyclic compounds.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. csic.es MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes in both the ligand and the target protein, as well as the stability of their interactions. nih.govuni-muenchen.de

For a flexible molecule like this compound, which contains a seven-membered azepane ring and a cyclohexyl group, understanding its conformational dynamics is critical. The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the presence of substituents can influence this conformational preference. nih.govacs.org MD simulations can track these conformational changes and assess the stability of the ligand-protein complex in a simulated physiological environment. youtube.com Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular contacts like hydrogen bonds over the simulation time. youtube.com For example, MD simulations of Bcl-2 protein variants showed that deleterious mutations led to higher RMSD values, indicating significant distortion in the protein's conformation. youtube.com

Table 2: Example of MD Simulation Stability Metrics for a Ligand-Protein Complex

| System | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) | Key Interaction Occupancy (%) |

| Protein-Ligand Complex | 1.5 | 1.2 | Hydrogen bond with Asp120 (85%) |

| Apoprotein (no ligand) | 2.1 | 1.8 | N/A |

This table is illustrative. RMSD (Root-Mean-Square Deviation) measures the average distance between the atoms of the simulated structure and a reference structure, indicating stability. Lower values suggest greater stability. Data is based on general findings from MD simulation studies. youtube.com

Virtual Screening Strategies for Identifying Novel Azepane-Based Chemical Probes

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. For azepane-based research, virtual screening can accelerate the discovery of new chemical probes with novel scaffolds or improved properties compared to a starting compound like this compound.

In a typical structure-based virtual screening campaign, millions of compounds from databases like ZINC or ChEMBL are docked into the binding site of a target protein. mdpi.com The top-scoring compounds are then selected for further computational analysis and subsequent experimental testing. This approach has been successfully used to identify inhibitors for various targets. mdpi.com For instance, a virtual screening of over 2,600 compounds led to the identification of ten potential hits against Plasmodium falciparum 5-aminolevulinate synthase, with binding affinities ranging from -9.9 to -9.1 kcal/mol. mdpi.com Such strategies are invaluable for exploring the vast chemical space around the azepane core structure.

Table 3: Hypothetical Results from a Virtual Screening for Azepane-Based Probes

| Compound ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| ZINC12345678 | -10.5 | 25 |

| ZINC23456789 | -10.1 | 45 |

| ZINC34567890 | -9.8 | 70 |

| ZINC45678901 | -9.5 | 110 |

This table is for illustrative purposes, showing the type of data generated from a virtual screening campaign. The values are representative of successful screening efforts reported in the literature. mdpi.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure, stability, and reactivity of molecules. openaccessjournals.comnih.gov For this compound, QM methods can be used to determine a wide range of properties, including optimized molecular geometry, conformational energies, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential. nih.govacs.org

Studies on the azepane ring itself have used DFT to explore its conformational landscape, revealing a preference for twist-chair or twist-boat conformations depending on the substitution pattern. nih.govacs.org These calculations can also predict the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net For instance, DFT calculations on azepane have been used to determine bond lengths, bond angles, and strain energies, which show good agreement with experimental X-ray diffraction data. nih.gov This level of detail is crucial for understanding the intrinsic properties of the azepane scaffold and how they are modulated by substituents like the cyclohexyl group in this compound.

Table 4: Calculated Geometrical Parameters for the Azepane Ring Using DFT

| Parameter | Calculated Value (M06-2X) | Experimental Value (XRD) |

| C-N Bond Length (Å) | 1.468 | 1.459 |

| C-C Bond Length (Å) | 1.539 | 1.527 |

| C-N-C Bond Angle (°) | 114.3 | 114.5 |

| Strain Energy (kcal/mol) | 5.69 | ~6.3 |

This table presents a comparison of calculated and experimental data for the unsubstituted azepane ring, as reported in a DFT study. nih.gov This illustrates the accuracy of QM methods in predicting molecular properties.

Application of Machine Learning in Predicting Research Outcomes for Azepane Derivatives

Machine learning (ML) is increasingly being applied in chemical research to build predictive models from large datasets. rsc.org In the context of azepane derivatives, ML algorithms can be trained to predict a variety of outcomes, such as biological activity, physicochemical properties, or reaction outcomes. Quantitative Structure-Activity Relationship (QSAR) is a common ML approach where a model is built to correlate the chemical structure of compounds with their biological activity. nih.gov

For example, a machine learning model could be developed using a dataset of known azepane derivatives and their measured activity against a specific target. The model would learn the relationship between molecular descriptors (numerical representations of the chemical structure) and activity. This trained model could then be used to predict the activity of new, untested compounds like this compound or to virtually screen libraries for promising candidates. nih.gov In one study, ML models were used to predict the antitubercular activity of azepano-triterpenoids based on their chemical structures. nih.gov Another study used CoMFA and CoMSIA (3D-QSAR methods) to build predictive models for the agonist activity of dibenz[b,e]azepine derivatives, achieving high predictive accuracy. nih.govmdpi.com

Table 5: Example Performance of a Machine Learning Model for Activity Prediction

| Model Type | Training Set Correlation (r²) | Cross-Validation Correlation (q²) | Test Set Prediction (r²_pred) |

| 3D-QSAR (CoMFA) | 0.986 | 0.631 | 0.967 |

| 3D-QSAR (CoMSIA) | 0.981 | 0.542 | 0.981 |

This table is based on reported performance metrics for 3D-QSAR models developed for a series of 11H-dibenz[b,e]azepine and dibenz[b,f] nih.govresearchgate.netoxazepine derivatives. nih.govmdpi.com It illustrates the predictive power of such models.

In Vitro Pharmacological and Metabolic Investigations of 2 Cyclohexylazepane Hydrochloride

Assessment of In Vitro Metabolic Stability in Subcellular Fractions

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key parameter evaluated during drug discovery. if-pan.krakow.pl It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl These values help in predicting in vivo pharmacokinetic parameters like bioavailability and in vivo half-life. if-pan.krakow.pl

Metabolic Half-Life Determination in Hepatic and Non-Hepatic In Vitro Systems

The metabolic stability of 2-Cyclohexylazepane (B1351857) hydrochloride is assessed using various in vitro systems, primarily liver microsomes and hepatocytes. wuxiapptec.com Liver microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com Hepatocytes, the main cell type in the liver, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. wuxiapptec.com

The experimental procedure for determining metabolic stability in liver microsomes typically involves incubating the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat, mouse) and a necessary cofactor like NADPH at 37°C. if-pan.krakow.pl Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) to measure the disappearance of the parent compound over time using methods like LC-MS/MS. if-pan.krakow.plevotec.com The rate of disappearance is then used to calculate the in vitro half-life.

For compounds that are metabolized slowly, longer incubation times and different in vitro models may be necessary. wuxiapptec.com Plated hepatocytes can be used for incubations up to 48 hours, and specialized co-culture systems can extend this to 72 hours or more. wuxiapptec.comnih.gov The suspension hepatocyte relay method is another technique where fresh hepatocytes are added over time to maintain metabolic activity for extended periods, up to 20 hours. wuxiapptec.com

The following table illustrates typical data obtained from a metabolic stability assay in liver microsomes.

| In Vitro System | Species | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-Life (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|---|---|

| Liver Microsomes | Human | 0 | 100 | Data not available | Data not available |

| Liver Microsomes | Human | 5 | Data not available | ||

| Liver Microsomes | Human | 15 | Data not available | ||

| Liver Microsomes | Human | 30 | Data not available | ||

| Liver Microsomes | Human | 45 | Data not available | ||

| Hepatocytes | Rat | 0 | 100 | Data not available | Data not available |

| Hepatocytes | Rat | 30 | Data not available | ||

| Hepatocytes | Rat | 60 | Data not available | ||

| Hepatocytes | Rat | 90 | Data not available | ||

| Hepatocytes | Rat | 120 | Data not available |

Influence of Cofactors and Enzyme Concentrations on In Vitro Metabolic Rate

The rate of in vitro metabolism is significantly influenced by the concentrations of both the enzymes and their necessary cofactors. For Phase I metabolism mediated by CYP enzymes, the cofactor NADPH is essential. if-pan.krakow.pl Control incubations are often performed without NADPH to determine the contribution of non-CYP mediated metabolism. nih.gov The concentration of microsomal protein in the incubation mixture is another critical factor, with typical concentrations being around 1 µg/µl. if-pan.krakow.pl

To establish appropriate conditions for detailed metabolic studies, preliminary experiments are often conducted to evaluate the effect of incubation time, protein concentration, and substrate concentration on the formation of metabolites. bioivt.com These experiments help to ensure that the formation of metabolites is proportional to the incubation time and protein concentration, which is indicative of initial velocity conditions. bioivt.com The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key enzyme kinetic parameters that describe the relationship between substrate concentration and the rate of metabolism. if-pan.krakow.pl The Km value reflects the enzyme's affinity for the substrate, while Vmax represents the maximum rate of the reaction. if-pan.krakow.pl

Identification and Structural Characterization of In Vitro Metabolites

Identifying and characterizing the metabolites of a drug candidate is a critical step in understanding its potential metabolic pathways. researchgate.net This process helps to determine if the compound is converted into active, inactive, or potentially toxic byproducts.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HR-MS) is a powerful analytical tool for identifying and structurally elucidating drug metabolites. chromatographyonline.comnih.gov Instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide high resolution (>10,000 FWHM) and accurate mass measurements (typically ≤5 ppm), which allow for the determination of the elemental composition of metabolites and their fragments. chromatographyonline.commdpi.com

The process typically involves liquid chromatography (LC) to separate the metabolites from the parent compound and other components in the incubation mixture, followed by MS analysis. mdpi.com By comparing the mass spectra of the metabolites to that of the parent compound, researchers can identify various biotransformations such as hydroxylation, demethylation, and glucuronidation. researchgate.netchromatographyonline.com The fragmentation patterns observed in MS/MS experiments provide further structural information, helping to pinpoint the site of metabolic modification on the molecule. chromatographyonline.com

Biotransformation Pathway Elucidation from In Vitro Data

By identifying the various metabolites formed in in vitro systems, a comprehensive biotransformation pathway for 2-Cyclohexylazepane hydrochloride can be proposed. nih.gov This involves piecing together the different metabolic reactions observed, such as oxidation, hydroxylation, and conjugation, to create a metabolic map. nih.gov For example, a study on the metabolism of veratramine, a steroidal alkaloid, identified eleven metabolites, including hydroxylated, sulfated, and glucuronidated derivatives, allowing for the elucidation of its major metabolic pathways. nih.govresearchgate.net The metabolic pathways can be categorized into different groups of reactions, such as dehydrogenation, oxygenation, and shortening of side chains. nih.gov

Enzyme Reaction Phenotyping Studies for In Vitro Biotransformation

Enzyme reaction phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. evotec.comnih.gov This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism due to genetic polymorphisms of drug-metabolizing enzymes. evotec.com

The two primary approaches for reaction phenotyping are:

Incubations with recombinant human enzymes: This involves incubating the test compound with a panel of individual, cDNA-expressed human enzymes (e.g., various CYP isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). bioivt.comnih.gov The rate of metabolism by each enzyme is then measured to determine its relative contribution. nih.gov

Inhibition studies: This approach uses specific chemical inhibitors or antibodies to block the activity of certain enzymes in a system like human liver microsomes. nih.gov By observing which inhibitor reduces the metabolism of the test compound, the responsible enzyme(s) can be identified. nih.gov

The following table presents a hypothetical outcome of a reaction phenotyping study for this compound using recombinant human CYP enzymes.

| Recombinant Human CYP Isoform | Metabolism Rate (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | Data not available | Data not available |

| CYP2B6 | Data not available | Data not available |

| CYP2C8 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Involvement

The metabolism of xenobiotics is a critical process that determines their efficacy and potential for drug-drug interactions. Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes functional groups on a substrate. nih.gov Following this, Phase II metabolism, in which UDP-glucuronosyltransferases (UGTs) play a major role, involves the conjugation of these functional groups with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. bioivt.commdpi.com

Understanding the potential for a new chemical entity to inhibit or be metabolized by these enzyme systems is a fundamental aspect of preclinical drug development. helsinki.fi In vitro assays using human liver microsomes or recombinant enzymes are standard methods to assess these interactions. nih.gov These studies typically determine the half-maximal inhibitory concentration (IC50) of a compound against various CYP and UGT isoforms to identify potential drug-drug interaction risks. nih.govajou.ac.kr

At present, specific in vitro metabolism data for this compound, including its inhibitory potential (IC50 values) against specific CYP and UGT isoforms, are not available in the public domain. Further research is required to characterize which CYP and UGT enzymes are involved in its metabolism and to determine its potential to act as an inhibitor or inducer of these enzymes.

Table 1: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Data not available | |

| CYP2B6 | Data not available | |

| CYP2C8 | Data not available | |

| CYP2C9 | Data not available | |

| CYP2C19 | Data not available | |

| CYP2D6 | Data not available | |

| CYP3A4 | Data not available |

Table 2: In Vitro UDP-Glucuronosyltransferase (UGT) Metabolism of this compound

| UGT Isoform | Metabolic Pathway |

| UGT1A1 | Data not available |

| UGT1A3 | Data not available |

| UGT1A4 | Data not available |

| UGT1A6 | Data not available |

| UGT1A9 | Data not available |

| UGT2B7 | Data not available |

| UGT2B15 | Data not available |

In Vitro Target Engagement and Mechanism of Action Studies

The therapeutic effect of a drug is contingent upon its binding to a specific biological target. nih.gov In vitro target engagement studies are crucial to confirm this interaction and to elucidate the mechanism through which the drug exerts its pharmacological effect. nih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to verify target binding within a cellular context. nih.gov The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability to the protein. nih.gov

The specific molecular target(s) of this compound and its mechanism of action have not yet been fully characterized. Elucidating these aspects is essential for understanding its pharmacological profile.

Table 3: Summary of In Vitro Target Engagement and Mechanism of Action for this compound

| Parameter | Findings |

| Primary Target(s) | Data not available |

| Binding Affinity (e.g., Ki, Kd) | Data not available |

| Functional Assay Results | Data not available |

| Downstream Signaling Effects | Data not available |

Further in vitro studies are necessary to identify the biological targets of this compound, quantify its binding affinity, and describe its mechanism of action at the molecular level.

Future Directions and Emerging Research Avenues for 2 Cyclohexylazepane Hydrochloride

Integration of Advanced Methodologies in Azepane Research

The synthesis of azepane-based compounds has historically presented challenges for synthetic organic chemists. researchgate.net However, the field is witnessing a surge in the adoption of advanced synthetic methodologies that promise to accelerate the discovery and development of novel azepane derivatives. These modern techniques are poised to overcome longstanding hurdles in the construction of these seven-membered nitrogen-containing rings.

Key advancements include:

Novel Catalytic Systems: The development of innovative catalysts, such as those based on rhodium and copper, is enabling more efficient and selective synthesis of azepanes. researchgate.netnih.gov For instance, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have provided a new pathway to trifluoromethyl-substituted azepines. nih.gov Similarly, rhodium-catalyzed C-H annulation is being explored for the construction of fused azepine systems. researchgate.net

Stereoselective Synthesis: Gaining precise control over the three-dimensional arrangement of atoms is crucial for biological activity. Recent breakthroughs, such as the osmium-catalyzed tethered aminohydroxylation, are allowing for the synthesis of highly functionalized and stereochemically complex azepane iminosugars with complete regio- and stereocontrol. nih.gov

Flow Chemistry and High-Throughput Screening: The integration of automated synthesis platforms, including flow chemistry, allows for the rapid generation of large libraries of azepane derivatives. This, combined with high-throughput screening, can significantly accelerate the identification of compounds with desirable biological activities.

These advanced methodologies are not only expanding the diversity of accessible azepane structures but are also providing the tools needed to systematically explore their structure-activity relationships (SAR). nih.gov

Exploration of Novel Chemical Space via Synthetic and Computational Synergies

The vastness of chemical space, estimated to contain between 10²³ and 10⁶⁰ druglike molecules, presents a monumental challenge and a significant opportunity for drug discovery. researchgate.net A large portion of this space remains unexplored, particularly for bicyclic scaffolds containing seven-membered rings like azepane. acs.org The synergy between modern synthetic techniques and powerful computational tools is a key strategy for navigating this expansive territory.

Recent research has demonstrated the power of this approach by:

Enumerating and Synthesizing Novel Scaffolds: Starting from a database of possible ring systems, researchers have enumerated thousands of potential amine and diamine scaffolds. nih.govacs.org This computational pre-screening identified numerous novel bicyclic azepanes that were not present in existing chemical databases like PubChem. nih.govacs.org

Predicting Synthetic Accessibility: Computational tools like AiZynthfinder can predict viable synthetic routes for these novel, computationally-designed molecules. nih.gov For azepanes, the Beckmann rearrangement of cyclohexanone (B45756) oximes is a frequently predicted and synthetically feasible route. nih.gov

Target Prediction and Polypharmacology: Once synthesized, the potential biological targets of these new compounds can be predicted using computational models and polypharmacology browsers. acs.org This approach led to the identification of an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, highlighting its potential for treating neuropsychiatric disorders. nih.govacs.org

This iterative cycle of computational design, synthetic validation, and biological testing is a powerful paradigm for unlocking the potential of the largely untapped chemical space of azepane derivatives.

Potential for 2-Cyclohexylazepane (B1351857) Hydrochloride as a Chemical Probe in Biological Systems

A chemical probe is a small molecule with high potency and a well-characterized mechanism of action used to study biological processes and validate drug targets. nih.govfebs.org While high-quality probes are still needed for a large portion of the human proteome, they are invaluable tools for dissecting complex biological systems. febs.org

Given the growing interest in azepane derivatives for their diverse pharmacological activities, 2-Cyclohexylazepane hydrochloride and related compounds hold potential for development into chemical probes. researchgate.net To achieve this, a systematic approach would be necessary:

Target Identification and Deconvolution: A primary challenge is to identify the specific cellular on- and off-targets of a bioactive compound. mdpi.com A variety of advanced techniques, including proteomics, genomics, and the use of photo-affinity labeling, can be employed to translate a compound's observed effect into a well-defined molecular mechanism. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how modifications to the 2-cyclohexylazepane scaffold affect its biological activity is crucial. This involves synthesizing a focused library of analogs and evaluating their potency and selectivity.

Development of Probe Analogs: Once a primary target is identified and the SAR is understood, the lead compound can be modified to create a chemical probe. This often involves incorporating a reporter group (like a fluorescent tag or an alkyne handle for click chemistry) or a reactive group for covalent labeling of the target protein. mdpi.com

The development of a well-validated chemical probe based on the 2-cyclohexylazepane scaffold would provide a powerful tool for the broader scientific community to investigate specific biological pathways and potentially uncover new therapeutic strategies.

Broader Implications for Azepane Chemistry and Related Compound Classes

The ongoing research into this compound and its analogs has broader implications for the field of medicinal chemistry and drug discovery. The azepane ring system is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netresearchgate.net

The continued exploration of this class of compounds contributes to:

Expanding the Druggable Proteome: By developing novel azepane derivatives, researchers can target proteins that have previously been considered "undruggable." The unique three-dimensional shape and chemical properties of azepanes may allow them to bind to challenging targets.

Informing the Design of Other Heterocyclic Compounds: The synthetic strategies and SAR insights gained from azepane research can be applied to the design and synthesis of other important heterocyclic compound classes.

Overcoming Drug Resistance: The development of new chemical entities with novel mechanisms of action is crucial for combating the growing problem of drug resistance in areas such as oncology and infectious diseases. researchgate.net Azepane derivatives represent a promising pool of candidates for this endeavor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products